molecular formula C21H18F3N3O2S B2565955 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2034321-73-6

1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2565955
CAS No.: 2034321-73-6
M. Wt: 433.45
InChI Key: IWYMIHFEGLIYGL-UHFFFAOYSA-N
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Description

1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoyl group, and a trifluoromethyl-substituted phenyl ring

Biochemical Analysis

Biochemical Properties

(4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their conformation and activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to cause changes in cellular function, such as alterations in gene expression and enzyme activity, which can persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, such as oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being beneficial and high doses being harmful .

Metabolic Pathways

(4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of drugs and endogenous compounds . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within cells . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it affects mitochondrial function and energy production . Additionally, it can be directed to the nucleus, where it influences gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(1,3-thiazol-2-yloxy)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-2-1-3-17(14-16)26-9-11-27(12-10-26)19(28)15-4-6-18(7-5-15)29-20-25-8-13-30-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYMIHFEGLIYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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